molecular formula C8H15NO B2726048 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine CAS No. 2241130-22-1

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B2726048
CAS No.: 2241130-22-1
M. Wt: 141.214
InChI Key: FCALZFOTXMVUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a six-membered ring fused to a five-membered ring with an oxygen atom replacing one carbon atom in the five-membered ring. This compound is classified as a [2.1.1]bicycloalkane due to its two carbon atoms, one carbon atom, and one heteroatom (oxygen) in the rings. The compound has three methyl groups attached to one of the carbon atoms in the six-membered ring and an amine group attached to another carbon atom in the same ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable ketone with an amine in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted amine derivatives .

Scientific Research Applications

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials with enhanced properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.

    Other [2.1.1]bicycloalkanes: Compounds with similar bicyclic structures but different substituents, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of an amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)8(9)4-7(3,5-8)10-6/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALZFOTXMVUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241130-22-1
Record name 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.